
1-Methylpyrrolidine
Overview
Description
N-methylpyrrolidine: is an organic compound with the molecular formula C₅H₁₁N. It is a five-membered heterocyclic amine, where a nitrogen atom is incorporated into the ring structure. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Methylation of Tetrahydropyrrole: This method involves the reaction of tetrahydropyrrole with formaldehyde in the presence of a reducing agent.
Catalytic Methylation of Tetrahydropyrrole: This method uses methanol or carbon dioxide as the methylating agent.
Hydrogenation of N-methylpyrrolidone: This method involves the hydrogenation of N-methylpyrrolidone to produce N-methylpyrrolidine.
Industrial Production Methods: A green and efficient one-pot method has been developed for the industrial production of N-methylpyrrolidine. This method involves the reaction of 1,4-butanediol with methylamine in the presence of a copper and nickel-modified ZSM-5 catalyst. The reaction is carried out under optimized conditions to achieve a high yield of over 90% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpyrrolidine can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form simpler amines.
Substitution: N-methylpyrrolidine can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of N-methylpyrrolidine.
Reduction: Simpler amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis of Ionic Liquids
1-Methylpyrrolidine is extensively used in the synthesis of ionic liquids, which are salts in the liquid state that exhibit unique properties such as low volatility and high thermal stability. These ionic liquids are employed as solvents in various chemical reactions, particularly in electrochemical applications.
- Example Application : The synthesis of ionic liquid electrolytes for lithium-ion batteries is a notable application. Research has demonstrated that ionic liquids derived from this compound can enhance battery performance due to their favorable electrochemical properties .
Catalysis
The compound serves as a precursor for various catalytic systems. For instance, it has been utilized in the sulfuric acid-catalyzed conversion of alkynes to ketones within an ionic liquid medium, showcasing its role in facilitating organic transformations under mild conditions.
- Case Study : A study highlighted the effectiveness of this compound-based ionic liquids in catalyzing reactions with high selectivity and yield, indicating its potential for industrial applications .
Material Science
This compound is involved in the preparation of advanced materials, including layered silicates like MCM-47. This material exhibits unique structural properties that can be leveraged in catalysis and adsorption processes.
- Synthesis Details : MCM-47 can be synthesized using a diquaternary ammonium salt formed from the reaction of this compound with 1,4-dibromobutane, demonstrating its utility in material synthesis .
Biochemical Applications
Research indicates that this compound derivatives exhibit biological activity, including antibacterial properties. Studies have compared these derivatives with other compounds to assess their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Research Findings : In one study, a derivative of this compound showed moderate antibacterial activity with inhibition zones of 17 mm against E. coli and 15 mm against S. aureus .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-methylpyrrolidine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Pyrrolidine: A similar compound with a five-membered ring structure but without the methyl group.
N-methyl-2-pyrrolidone: A related compound with a similar structure but with an additional carbonyl group.
Tetrahydropyrrole: A precursor in the synthesis of N-methylpyrrolidine
Uniqueness: N-methylpyrrolidine is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable intermediate in both industrial and research applications .
Biological Activity
1-Methylpyrrolidine (1-MP) is a cyclic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural properties and biological activities make it a versatile compound for drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is a five-membered ring compound with a nitrogen atom in the ring. It is known for its ability to act as a solvent and a reagent in organic synthesis. Its chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : Research indicates that 1-MP can inhibit specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. In vitro assays have shown that derivatives of pyrrolidine, including 1-MP, can selectively inhibit COX-2 with significant potency (IC50 values in the low micromolar range) .
- Receptor Modulation : The compound has been studied for its interaction with different receptors. For instance, 1-MP derivatives have shown activity as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related cancers .
- Neuropharmacological Effects : There is evidence suggesting that 1-MP may influence neurotransmitter systems. Its structural similarity to other psychoactive compounds allows it to potentially modulate dopamine and serotonin pathways, although more research is needed to clarify these effects .
Toxicological Profile
While exploring the biological activities of 1-MP, it is crucial to consider its safety profile:
- Dermal Absorption : Studies indicate that 1-MP can cause skin irritation upon repeated exposure. In human trials, approximately 70% of dermally applied doses were absorbed, highlighting the need for caution in handling this compound .
- Metabolism and Excretion : Following administration, 1-MP is metabolized primarily to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and other metabolites via cytochrome P450 enzymes. The metabolic pathways suggest that at higher doses, saturation occurs, which could lead to increased toxicity .
Case Studies
Several studies illustrate the biological activity of this compound:
- Study on COX Inhibition : A study investigated the anti-inflammatory properties of various pyrrolidine derivatives, including 1-MP. The results showed that certain derivatives exhibited potent COX-2 inhibition with IC50 values ranging from 0.01 to 0.5 µM, indicating strong potential for anti-inflammatory drug development .
- Exploration as TRPC5 Inhibitors : Another research focused on the use of pyrrolidine derivatives as TRPC5 channel inhibitors. The study found that modifications of the pyrrolidine structure led to compounds with significant inhibitory activity against TRPC5 channels (IC50 = 4.30 µM), suggesting potential applications in treating pain and other disorders related to TRPC5 activity .
Data Summary
The following table summarizes key findings related to the biological activity and safety profile of this compound:
Aspect | Details |
---|---|
Chemical Structure | Five-membered ring with nitrogen |
Key Activities | COX inhibition, receptor modulation (SERM), neuropharmacological effects |
Potency (IC50) | COX-2 inhibition: ~0.01 - 0.5 µM; TRPC5 inhibition: ~4.30 µM |
Toxicity Concerns | Skin irritation; significant dermal absorption (~70%) |
Metabolites | Primarily metabolized to 5-HNMP; saturation at high doses |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methylpyrrolidine, and what factors influence the choice of reagents?
- Answer : A common method involves alkylation of pyrrolidine using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) under controlled temperatures (0°C to room temperature). This yields this compound with high efficiency . The choice of base (e.g., NaH vs. KOH) and alkylating agent (e.g., MeI vs. dimethyl sulfate) impacts reaction selectivity and byproduct formation. Researchers must consider steric effects and solvent polarity to minimize N- vs. C-alkylation side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard. The methyl group attached to nitrogen appears as a singlet at δ ~2.3 ppm in ¹H NMR and ~45 ppm in ¹³C NMR. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 85.15, consistent with its molecular weight. Boiling point (80–81°C) and density (0.819 g/cm³) are critical for purity verification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Due to its flammability (flash point: -21°C) and corrosive nature, experiments should be conducted in fume hoods with spark-free equipment. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?
- Answer : Strict control of reaction parameters (temperature, solvent purity, and stoichiometry) is critical. For example, nitration of this compound using HNO₃ at 0°C requires precise cooling to avoid over-nitration. Documentation of catalyst activation steps (e.g., Pd(PPh₃)₄ for Suzuki couplings) ensures cross-study reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a ligand in organometallic catalysis?
- Answer : Contradictions often arise from solvent purity or moisture levels. For example, reactions with MoCl₅ in THF show higher yields under anhydrous conditions, while trace water degrades catalytic activity. Systematic comparison of solvent drying methods (e.g., molecular sieves vs. distillation) and inert atmosphere techniques (e.g., Schlenk line vs. glovebox) is recommended .
Q. What computational modeling approaches are suitable for predicting solvent effects on this compound’s reactivity in nucleophilic substitutions?
- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level with Polarizable Continuum Models (PCM) can simulate solvation effects. Studies suggest THF stabilizes transition states better than polar aprotic solvents (e.g., DMF) due to its lower dielectric constant, aligning with experimental kinetic data .
Q. How does the steric environment of this compound influence its coordination behavior in transition metal complexes?
- Answer : The methyl group introduces steric hindrance, favoring monodentate over chelating coordination. X-ray crystallography of MoO₂Cl₂ complexes reveals distorted octahedral geometries when this compound is used as a ligand. Comparative studies with unsubstituted pyrrolidine highlight reduced ligand mobility in bulkier derivatives .
Q. What analytical strategies address challenges in detecting trace impurities of this compound in biological matrices?
- Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppm. Derivatization with pentafluorobenzoyl chloride enhances sensitivity in mass spectrometry. Cross-validation using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is advised for complex samples .
Q. How can isotopic labeling of this compound improve mechanistic studies in metabolic pathways?
- Answer : Deuterium labeling at the methyl group (e.g., CD₃ via NaBD₄ alkylation) enables tracking using ²H NMR or mass spectrometry. Applications include elucidating its role in gut microbiota metabolism, where labeled derivatives reveal microbial demethylation rates and short-chain fatty acid (SCFA) production .
Q. What are the limitations of using this compound in asymmetric catalysis, and how can they be mitigated?
- Answer : The lack of chiral centers in this compound restricts its use in enantioselective reactions. However, introducing chiral auxiliaries (e.g., (S)-proline derivatives) or using it as a co-solvent in chiral ionic liquids can enhance stereocontrol. Recent work demonstrates improved enantiomeric excess (ee) in Diels-Alder reactions via this approach .
Properties
IUPAC Name |
1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |
Record name | N-Methylpyrrolidine | |
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DSSTOX Substance ID |
DTXSID8042210 | |
Record name | N-Methylpyrrolidine | |
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Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | N-Methylpyrrolidine | |
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Vapor Pressure |
100.0 [mmHg] | |
Record name | N-Methylpyrrolidine | |
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CAS No. |
120-94-5 | |
Record name | 1-Methylpyrrolidine | |
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Record name | N-Methylpyrrolidine | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLPYRROLIDINE | |
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Record name | Pyrrolidine, 1-methyl- | |
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Record name | 1-methylpyrrolidine | |
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Record name | 1-METHYLPYRROLIDINE | |
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Retrosynthesis Analysis
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